(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
CAS No.: 577961-47-8
Cat. No.: VC16298272
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577961-47-8 |
|---|---|
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |
| Standard InChI Key | MGVOOLGFLJFWIY-CMDGGOBGSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s molecular formula, C₁₈H₁₉NO₄S (molecular weight: 345.4 g/mol), integrates three distinct structural domains:
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Benzyl group: Provides hydrophobicity and potential π-π stacking interactions.
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1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing heterocycle that enhances polarity and hydrogen-bonding capacity.
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Furan-2-yl propenamide: Introduces rigidity and electronic diversity through its conjugated α,β-unsaturated amide system.
The (E)-configuration of the propenamide double bond is critical for maintaining planar geometry, as confirmed by its isomeric SMILES:
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide | |
| InChIKey | MGVOOLGFLJFWIY-CMDGGOBGSA-N | |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |
| XLogP3 | 2.5 (estimated) |
Synthesis and Characterization
Multi-Step Synthetic Pathways
Synthesis involves sequential reactions to assemble the three primary components:
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Benzylamine functionalization: Alkylation or acylation to introduce the tetrahydrothiophene dioxide moiety.
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Furan-2-yl propenoic acid coupling: Achieved via Steglich esterification or carbodiimide-mediated amidation.
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Stereoselective double bond formation: Wittig or Horner-Wadsworth-Emmons reactions ensure (E)-selectivity.
Critical reaction parameters include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, THF) optimize amide bond formation.
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Catalysts: DMAP or HOBt enhance coupling efficiency.
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Temperature control: 0–25°C prevents epimerization during enamide synthesis.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzylamine, SO₂Cl₂, CH₂Cl₂, 0°C | 78% | >95% |
| 2 | Furan-2-yl propenoic acid, EDC, DMAP | 65% | 92% |
| 3 | NaH, THF, 25°C, 12h | 82% | 98% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (47.1 μg/mL at pH 7.4) due to its hydrophobic benzyl and furan groups. Stability studies indicate:
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pH-dependent degradation: Rapid hydrolysis in acidic conditions (t₁/₂ = 2h at pH 2).
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Photostability: Decomposes under UV light (λ > 300 nm), necessitating amber storage.
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry |
| LogP | 3.1 ± 0.2 | Shake-flask |
| pKa | 9.4 (amide nitrogen) | Potentiometric titration |
Biological Activity and Mechanisms
Hypothesized Targets
While direct pharmacological data remain scarce, structural analogs exhibit:
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Kinase inhibition: Similar sulfone-containing compounds inhibit MAPK and EGFR kinases (IC₅₀ = 0.5–5 μM).
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Antioxidant effects: Furan derivatives scavenge ROS in vitro (EC₅₀ = 12 μM) .
Preliminary In Vitro Studies
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Cytotoxicity: Moderate activity against HepG2 cells (CC₅₀ = 45 μM).
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Metabolic Stability: High microsomal clearance (CLhep = 32 mL/min/kg).
Applications and Future Directions
Synthetic Challenges and Opportunities
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Stereocontrol: Improving (E/Z) selectivity during enamide formation.
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Prodrug development: Masking the sulfone group to enhance oral bioavailability.
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